2-Methyl-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
Description
Chemical Structure and Key Features The compound 2-Methyl-5-(1,1,3-trioxo-1l⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride (CAS: 927997-30-6) features a benzene ring substituted with a methyl group at position 2, a sulfonyl chloride (-SO₂Cl) group at position 1, and a 1,1,3-trioxo-thiazolidin-2-yl moiety at position 3. The thiazolidinone ring contains three oxygen atoms (trioxo group), contributing to its electron-withdrawing properties. Its molecular formula is C₁₁H₁₂ClNO₆S₂, with a molecular weight of 353.79 g/mol .
Properties
IUPAC Name |
2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S2/c1-7-2-3-8(6-9(7)19(11,16)17)12-10(13)4-5-18(12,14)15/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMZTOADIABMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride (CAS number 927966-15-2) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its inhibitory effects on various biological targets and its antimicrobial activities.
Chemical Structure and Properties
The chemical structure of 2-Methyl-5-(1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride can be represented as follows:
This compound features a thiazolidine ring which is significant for its biological activity.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Research indicates that derivatives of thiazolidinones, including the compound , exhibit inhibitory activity against Protein Tyrosine Phosphatases (PTPs), particularly PTP-1B. This inhibition is crucial as PTPs are involved in various signaling pathways that regulate cell growth and metabolism. The ability to inhibit PTPs suggests potential applications in treating diseases like diabetes and cancer .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 26.3 - 344.8 | 52.6 - 689.6 |
| Escherichia coli | 26.3 - 378.5 | 52.6 - 757.0 |
| Pseudomonas aeruginosa | 26.3 - 378.5 | 52.6 - 757.0 |
| Listeria monocytogenes | 26.3 - 344.8 | 52.6 - 689.6 |
These results indicate that the compound is particularly effective against E. coli, which emerged as the most sensitive bacterium among those tested .
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of essential bacterial enzymes such as MurB, which is critical for cell wall synthesis in bacteria . Molecular docking studies have suggested that the compound binds effectively to these targets, thereby disrupting normal bacterial function.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study on MRSA : A study demonstrated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin against Methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Fungal Infections : Another investigation reported antifungal activity where the compound showed effectiveness against various fungal strains, outperforming ketoconazole in some instances .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituent | Functional Groups |
|---|---|---|---|---|---|
| Target : 2-Methyl-5-(1,1,3-trioxo-1l⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride | 927997-30-6 | C₁₁H₁₂ClNO₆S₂ | 353.79 | 1,1,3-Trioxo-thiazolidin-2-yl | Sulfonyl chloride, trioxo-thiazolidinone, methyl |
| 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride | 1512753-16-0 | C₁₁H₁₀ClNO₃S | 271.72 | 4-Methyl-oxazol-2-yl | Sulfonyl chloride, oxazole, methyl |
| 3-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride | - | C₁₂H₈ClNO₂S₂ | 297.45 | 1,3-Benzothiazol-2-yl | Sulfonyl chloride, benzothiazole |
| 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | - | C₈H₅ClF₃O₂S | ~248.64 | Trifluoromethyl | Sulfonyl chloride, CF₃ |
Functional Group and Reactivity Analysis
Electron-Withdrawing Effects: The trioxo-thiazolidinone group in the target compound introduces strong electron-withdrawing sulfone (-SO₂) groups, enhancing the electrophilicity of the sulfonyl chloride (-SO₂Cl) compared to analogs. This makes it more reactive toward nucleophilic substitution reactions . Oxazole (–6) and benzothiazole () substituents are less electron-withdrawing, which may decrease sulfonyl chloride reactivity .
Spectral Data: The benzothiazole derivative () exhibits an IR peak at 1199.10 cm⁻¹ for the -SO₂Cl group, a key identifier for sulfonyl chlorides. 1H-NMR data for the benzothiazole analog (δ 8.32–7.55 ppm, aromatic protons) highlights differences in aromatic substitution patterns compared to the target’s trioxo-thiazolidinone substituent .
Molecular Weight and Solubility: The target compound’s higher molecular weight (353.79 vs. 271.72–297.45 g/mol) suggests reduced solubility in nonpolar solvents compared to oxazole or benzothiazole analogs. The polar trioxo-thiazolidinone group further increases hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
